Lycorine hydrochloride monohydrate

描述

Lycorine hydrochloride monohydrate is a hydrochloride salt form of lycorine, an alkaloid derived from plants of the Amaryllidaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including notable anticancer, antiviral, and anti-inflammatory effects . This compound is particularly valued for its enhanced solubility compared to lycorine, making it more suitable for various scientific and medical applications .

准备方法

Synthetic Routes and Reaction Conditions: Lycorine hydrochloride monohydrate can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves isolating lycorine from Amaryllidaceae plants, followed by its conversion to the hydrochloride salt. Chemical synthesis involves multiple steps, including the formation of the pyrrolophenanthridine nucleus, which is a key structural component of lycorine .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as in vitro culture techniques. These methods utilize plant cell suspension cultures and bioreactors to produce lycorine sustainably. The use of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (BAP) in callus culture has been shown to enhance lycorine production .

化学反应分析

Types of Reactions: Lycorine hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the alkaloid structure, potentially enhancing its pharmacological properties.

Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学研究应用

Anti-Cancer Properties

Gastric Cancer Treatment

Lycorine hydrochloride has been shown to inhibit cell proliferation and induce apoptosis in gastric cancer cells. A study demonstrated that it down-regulates MCL1, a protein associated with cell survival, by enhancing the activity of the ubiquitin E3 ligase FBXW7. This mechanism leads to cell cycle arrest and triggers apoptosis, particularly in drug-resistant cell lines. The combination of lycorine hydrochloride with other agents like HA14-1 has shown a synergistic effect, enhancing therapeutic efficacy in patient-derived tumor xenograft models .

Oral Squamous Cell Carcinoma

In the context of oral squamous cell carcinoma (OSCC), lycorine hydrochloride has been reported to induce apoptosis and cause cell cycle arrest in HSC-3 cell lines. The compound effectively increased reactive oxygen species levels, which are known to play a crucial role in triggering apoptosis .

Mechanisms of Action

The anti-tumor effects of lycorine hydrochloride extend beyond apoptosis induction. It has been found to inhibit angiogenesis by targeting the platelet-derived growth factor receptor alpha (PDGFRα). By docking to PDGFRα, lycorine hydrochloride inhibits its phosphorylation and activity, thereby reducing tumor neovascularization .

Genomic Stability and Cellular Senescence

Promotion of DNA Repair Mechanisms

Research indicates that lycorine hydrochloride plays a significant role in promoting DNA repair mechanisms, particularly homologous recombination and nonhomologous end joining pathways. It enhances the expression of longevity genes SIRT1 and SIRT6, which are critical for maintaining genomic stability. By facilitating these repair processes, lycorine hydrochloride can suppress stress-induced premature senescence (SIPS) and mitigate the onset of age-associated diseases .

Mechanistic Insights

In studies involving human diploid fibroblasts, lycorine hydrochloride treatment resulted in a marked reduction in markers associated with cellular senescence, such as p16INK4A and p21CIP1/WAF1. Additionally, it significantly reduced the senescence-associated secretory phenotype (SASP), which is linked to chronic inflammation and various age-related disorders .

Anti-Inflammatory Effects

Lycorine hydrochloride exhibits anti-inflammatory properties by modulating various signaling pathways involved in inflammation. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1α and CXCL1 in senescent cells, thereby potentially reducing inflammation associated with chronic diseases .

Broader Biological Activities

Beyond its applications in oncology and cellular aging, lycorine hydrochloride possesses various other biological activities:

- Antiviral Activity : It has demonstrated efficacy against several viral infections.

- Antibacterial Properties : Research indicates its potential as an antibacterial agent.

- Anti-leukemia Effects : Lycorine hydrochloride shows promise in treating leukemia by inhibiting cancer cell proliferation .

Summary Table of Applications

作用机制

Lycorine hydrochloride monohydrate exerts its effects through multiple mechanisms:

Anticancer Activity: It induces cell cycle arrest, triggers apoptosis, and inhibits angiogenesis and metastasis.

Antiviral Activity: this compound inhibits viral replication by targeting viral proteins and interfering with viral RNA synthesis.

Anti-inflammatory Activity: The compound modulates immune responses by inhibiting pro-inflammatory cytokines and pathways.

相似化合物的比较

Lycorine: The parent compound of lycorine hydrochloride monohydrate, sharing similar pharmacological properties but with lower solubility.

Galanthamine: Another alkaloid from the Amaryllidaceae family, used primarily for its acetylcholinesterase inhibitory activity in the treatment of Alzheimer’s disease.

Haemanthamine: An alkaloid with similar anticancer properties, but differing in its specific molecular targets and mechanisms of action

Uniqueness: this compound stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its parent compound, lycorine. Its diverse pharmacological effects, including significant anticancer and antiviral activities, further highlight its potential as a valuable therapeutic agent .

生物活性

Lycorine hydrochloride monohydrate is a significant alkaloid derived from the bulb of the Lycoris radiata plant, belonging to the Amaryllidaceae family. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of lycorine hydrochloride, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Antiviral Activity

Lycorine hydrochloride exhibits potent antiviral properties against various viruses. It has been documented as an inhibitor of hepatitis C virus (HCV) replication by down-regulating the expression of Hsc70 in host cells, which is crucial for viral replication. Despite its effectiveness, lycorine's cytotoxicity limits its clinical application as an antiviral agent .

Table 1: Antiviral Effects of Lycorine Hydrochloride

| Virus Type | Activity Level | Mechanism of Action |

|---|---|---|

| Hepatitis C Virus (HCV) | Strong | Down-regulates Hsc70 |

| Human Immunodeficiency Virus (HIV) | Moderate | Inhibits protein synthesis |

| Herpes Simplex Virus (HSV) | Moderate to Potent | Reduces viral titers |

| Influenza Virus | Moderate | Inhibits viral replication |

Anticancer Activity

Lycorine hydrochloride has shown promising results in cancer research, particularly in gastric cancer. It induces apoptosis in cancer cells by down-regulating MCL1, an anti-apoptotic protein linked to drug resistance. Research indicates that lycorine can enhance the efficacy of other anticancer agents when used in combination therapies .

Case Study: Gastric Cancer Treatment

A study investigated the effects of lycorine hydrochloride on gastric cancer cells both in vitro and in vivo. The results demonstrated that lycorine:

- Induced apoptosis : Triggered cell death in drug-resistant cancer cell lines.

- Cell cycle arrest : Arrested the cell cycle at the S phase.

- MCL1 down-regulation : Reduced protein stability through up-regulation of ubiquitin E3 ligase FBXW7.

This study concluded that lycorine hydrochloride holds potential as a therapeutic agent for treating gastric cancer .

Apoptosis Induction

Lycorine is known to induce apoptosis through several pathways:

- Mitochondrial Pathway : It increases pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 and MCL1.

- Death Receptor Pathway : Activates death receptor-mediated apoptosis in various cancer types .

DNA Repair and Genomic Stability

Recent studies have shown that lycorine hydrochloride promotes DNA repair processes by enhancing the expression of SIRT1 and SIRT6, which are involved in non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways. This action contributes to genomic stability and suppression of stress-induced premature senescence (SIPS) .

Other Biological Activities

Lycorine also displays:

属性

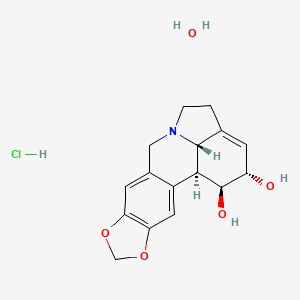

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOERACVSGIQXBP-CANOEZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-58-9 | |

| Record name | Lycorine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycorine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV74FFE325 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。